molecular formula C21H23N5O4 B2782140 1-(3,4-Dimethoxyphenyl)-3-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea CAS No. 1021090-93-6

1-(3,4-Dimethoxyphenyl)-3-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea

Cat. No. B2782140
CAS RN: 1021090-93-6
M. Wt: 409.446
InChI Key: PQXOAISTGKYCMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-Dimethoxyphenyl)-3-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea is a useful research compound. Its molecular formula is C21H23N5O4 and its molecular weight is 409.446. The purity is usually 95%.
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Scientific Research Applications

Urea Derivatives in Drug Design

Urea derivatives play a significant role in medicinal chemistry, serving as a critical functional group in drug-target interactions. Their unique hydrogen binding capabilities allow for the modulation of selectivity, stability, toxicity, and pharmacokinetic profiles of lead molecules. This versatility underscores the importance of urea motifs in the development of therapeutics across various biological targets, including kinases, enzymes, and receptors (Jagtap et al., 2017).

Alternative Pathway Therapy for Urea Cycle Disorders

Alternative pathway therapy represents a crucial approach to managing urea cycle disorders, utilizing oral sodium phenylbutyrate, arginine supplements, or both. This treatment strategy aims to decrease morbidity and mortality associated with these conditions, although challenges remain in optimizing drug dosages and addressing individual metabolic variations (Batshaw et al., 2001).

Urea-based Herbicides: Environmental and Biological Impacts

The environmental persistence and biological impacts of urea-based herbicides, such as phenylureas, have been extensively studied. These compounds, including diuron and linuron, have been detected in aquatic environments due to agricultural runoff, posing risks to non-target organisms. Research has highlighted the need for further investigation into their modes of action and sub-lethal effects to better understand and mitigate their environmental footprint (Marlatt & Martyniuk, 2017).

Urease Inhibitors in Medical Applications

Urease inhibitors have emerged as potential therapeutic agents for treating gastric and urinary tract infections caused by urease-producing bacteria. These compounds, including various hydroxamic acids, phosphoramidates, and quinones, offer new avenues for addressing infections resistant to traditional antibiotics. However, further research is needed to overcome challenges related to toxicity and efficacy (Kosikowska & Berlicki, 2011).

properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-3-[4-[(6-methoxy-2-methylpyrimidin-4-yl)amino]phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O4/c1-13-22-19(12-20(23-13)30-4)24-14-5-7-15(8-6-14)25-21(27)26-16-9-10-17(28-2)18(11-16)29-3/h5-12H,1-4H3,(H,22,23,24)(H2,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQXOAISTGKYCMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OC)NC2=CC=C(C=C2)NC(=O)NC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Dimethoxyphenyl)-3-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea

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